(5E)-1-(3-Fluorophenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Overview
Description
(5E)-1-(3-Fluorophenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione: is a complex organic compound characterized by its unique structure, which includes fluorophenyl and furan groups attached to a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-Fluorophenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and furan intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include fluorobenzene derivatives, furan derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3-Fluorophenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions, where halogens or nitro groups replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions typically result in halogenated or nitrated derivatives.
Scientific Research Applications
(5E)-1-(3-Fluorophenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-1-(3-Fluorophenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(3-Chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
- (5E)-1-(3-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5E)-1-(3-Fluorophenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione lies in its specific fluorine substitutions, which can significantly alter its chemical and biological properties compared to its chlorinated or brominated analogs
Properties
IUPAC Name |
(5E)-1-(3-fluorophenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F2N2O4/c22-13-6-4-12(5-7-13)18-9-8-16(29-18)11-17-19(26)24-21(28)25(20(17)27)15-3-1-2-14(23)10-15/h1-11H,(H,24,26,28)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKNCNVXZQVOLD-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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